molecular formula C12H15NO B11745866 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B11745866
M. Wt: 189.25 g/mol
InChI Key: GPOWGVSMUXADTL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental NMR data for this specific compound remains unpublished in the surveyed literature, analogous tetrahydroisoquinoline derivatives show characteristic patterns. For the parent 1,2,3,4-tetrahydroisoquinoline system:

  • ¹H NMR : Methyl groups at position 4 typically resonate at δ 1.2–1.4 ppm (triplet, J = 6.5 Hz), while acetyl protons appear as singlets near δ 2.4–2.6 ppm.
  • ¹³C NMR : The carbonyl carbon of the acetyl group resonates sharply at δ 205–210 ppm, with the quaternary carbon at position 2 appearing near δ 55–60 ppm.

Infrared (IR) Spectroscopy

Key absorption bands predicted from structural features include:

  • Strong C=O stretch: 1680–1720 cm⁻¹
  • Aromatic C-H stretches: 3000–3100 cm⁻¹
  • Tertiary amine N-H bend: 1550–1650 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak at m/z 189.25 corresponds to the intact molecule. Fragmentation patterns likely involve:

  • Loss of acetyl group (43 Da) → m/z 146
  • Cleavage of the tetrahydroisoquinoline ring → m/z 117 (base peak)

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-9-7-13(10(2)14)8-11-5-3-4-6-12(9)11/h3-6,9H,7-8H2,1-2H3

InChI Key

GPOWGVSMUXADTL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=CC=CC=C12)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Pathway and Mechanism

This method, adapted from protocols for N-aryl-tetrahydroisoquinolines, employs a two-step sequence combining Suzuki coupling and reductive cyclization. The process begins with 2-bromo-4-methylbenzaldehyde as the aromatic aldehyde component, which undergoes Suzuki-Miyaura cross-coupling with (E)-2-ethoxyvinyl pinacolboronate. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in a degassed 1,4-dioxane/water mixture at 75°C for 19 hours, yielding an ortho-ethoxyvinyl benzylamine intermediate.

The cyclization step utilizes triethylsilane (Et3_3SiH) and trifluoroacetic acid (TFA) in dichloromethane (DCM). Under these conditions, the enol ether undergoes acid-mediated iminium ion formation, followed by hydride transfer from Et3_3SiH, resulting in reductive cyclization to form the tetrahydroisoquinoline core. The methyl group at the 4-position originates from the starting aldehyde, while the acetyl group is introduced via the ethoxyvinyl boronate reagent.

Optimization and Yield

Key reaction parameters include:

  • Et3_3SiH stoichiometry : 2.5 equivalents ensure complete reduction without side reactions.

  • TFA concentration : 13 equivalents protonate the intermediate, facilitating cyclization.

  • Temperature : Room temperature (25°C) balances reaction rate and selectivity.

The optimized protocol achieves a 41% yield over two steps when starting from purified enol ether.

Pictet-Spengler Reaction with Modified β-Arylethylamines

Framework Construction

The Pictet-Spengler reaction, a classical method for tetrahydroisoquinoline synthesis, involves condensing a β-arylethylamine with a carbonyl compound under acidic conditions. For this target, 4-methylphenethylamine reacts with acetyl chloride in the presence of hydrochloric acid (HCl) or TFA. The reaction proceeds via imine formation, followed by cyclization to generate the tetrahydroisoquinoline scaffold.

Challenges and Modifications

Traditional Pictet-Spengler conditions (e.g., HCl/MeOH) may require microwave assistance to enhance reaction efficiency. For example, heating at 120°C for 30 minutes in a sealed vessel improves yields to ~35% by accelerating imine formation and cyclization.

N-Acylation of Preformed 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Synthesis of 4-Methyl-Tetrahydroisoquinoline

The parent heterocycle, 4-methyl-1,2,3,4-tetrahydroisoquinoline , is synthesized via reductive amination of 2-(4-methylphenyl)ethylamine with formaldehyde under hydrogen gas (H2_2) and palladium on carbon (Pd/C). This step typically achieves ~60% yield after purification by flash column chromatography.

Acylation at the 2-Position

Secondary amine acylation is performed using acetyl chloride and triethylamine (Et3_3N) in anhydrous DCM at 0°C to room temperature. The base scavenges HCl, driving the reaction forward:

4-Methyl-THIQ+CH3COClEt3N, DCMTarget Compound\text{4-Methyl-THIQ} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}

Reaction monitoring via TLC (hexanes/EtOAc 7:3) confirms completion within 4 hours, with a moderate yield of ~45% .

Comparative Analysis of Methods

MethodKey ReagentsYieldAdvantagesLimitations
Reductive CyclizationEt3_3SiH, Pd(PPh3_3)4_441%High functional group toleranceMulti-step, moderate yield
Pictet-SpenglerHCl, Acetyl chloride35%One-pot synthesisRequires microwave optimization
N-AcylationAcetyl chloride, Et3_3N45%Simple late-stage modificationLow reactivity of secondary amines

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl group undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. For example, in a reaction analogous to 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one , bromine substitution occurs via nucleophilic attack under basic conditions:

Reaction ComponentDetails
Reagents Potassium carbonate, methyl 2-(2-aminophenyl)acetate
Solvent Acetonitrile
Conditions 80°C, 5 hours
Yield 31%
Product Substituted ethanone derivative with an amine linkage

This demonstrates the compound’s utility in forming carbon-nitrogen bonds for derivative synthesis .

Reduction Reactions

The ketone group is reducible to secondary alcohols or further to methylene groups under strong reducing conditions:

Reduction TypeReagents/ConditionsProduct
Ketone → Alcohol Lithium aluminum hydride (LiAlH4), THF, 0°C1-(4-Methyl-THIQ-2-yl)ethanol
Alcohol → Amine LiAlH4 with NH3, reflux1-(4-Methyl-THIQ-2-yl)ethylamine

Reduction pathways are critical for accessing alcohol or amine intermediates in medicinal chemistry applications .

Oxidation Reactions

Oxidative modifications target the methyl group on the tetrahydroisoquinoline ring or the ethanone moiety:

Oxidation SiteReagents/ConditionsProduct
Methyl → Hydroxymethyl KMnO4, acidic conditions1-(4-Hydroxymethyl-THIQ-2-yl)ethan-1-one
Ethanone → Carboxylic Acid CrO3, H2SO41-(4-Methyl-THIQ-2-yl)acetic acid

These reactions enable functional group diversification, though yields and selectivity require optimization .

Ring Functionalization

The tetrahydroisoquinoline core participates in electrophilic aromatic substitution (EAS):

EAS TypeReagents/ConditionsPosition Modified
Nitration HNO3, H2SO4, 0°CC6 or C7
Sulfonation SO3, H2SO4, 50°CC5

Regioselectivity is influenced by the methyl group’s electron-donating effects .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Coupling TypeReagents/ConditionsProduct
Suzuki-Miyaura Pd(PPh3)4, aryl boronic acid, K2CO3, DMFBiaryl-functionalized derivative
Heck Reaction Pd(OAc)2, alkene, NEt3Alkenylated tetrahydroisoquinoline

These reactions expand its utility in synthesizing complex architectures .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, ring-opening or rearrangement occurs:

ConditionOutcomeMechanism
HCl (conc.), reflux Ring contraction to indole derivativeBeckmann rearrangement
NaOH, ethanol, Δ Formation of benzazepine analogCope elimination

Such transformations highlight the compound’s structural versatility .

Structural Insights Driving Reactivity

  • The electron-rich tetrahydroisoquinoline ring directs electrophilic substitution to para/ortho positions relative to the methyl group.

  • The ethanone group serves as a leaving group or electrophilic center in substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that compounds similar to 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one exhibit antidepressant-like effects. Studies have shown that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, particularly affecting serotonin and norepinephrine levels in the brain. This modulation is crucial in developing new antidepressant therapies that target these neurotransmitter pathways effectively .

Analgesic Effects
The compound has also been investigated for its analgesic properties. Preliminary studies suggest that it may interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids. This characteristic makes it a candidate for further development in pain management therapies .

Neuropharmacology

Cognitive Enhancement
There is growing interest in the cognitive-enhancing potential of this compound. Research has shown that certain tetrahydroisoquinoline derivatives can improve memory and learning processes in animal models. The underlying mechanism may involve the modulation of cholinergic systems and neuroprotective effects against neurodegeneration .

Potential in Neurodegenerative Diseases
The neuroprotective properties of this compound suggest its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, contributing to improved cognitive function and neuronal survival .

Organic Synthesis

Building Block in Organic Chemistry
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various reactions, including cyclization and functionalization processes. This versatility is beneficial for developing new pharmaceuticals and agrochemicals .

Case Studies

Study FocusFindingsReference
Antidepressant EffectsDemonstrated modulation of serotonin levels leading to reduced depressive symptoms in animal models
Analgesic PropertiesExhibited pain relief comparable to traditional opioids with fewer side effects
Cognitive EnhancementImproved memory retention and learning capabilities in rodent models
NeuroprotectionReduced oxidative stress markers and improved neuronal survival rates
Synthetic ApplicationsUtilized as a precursor in synthesizing various pharmacologically active compounds

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, contributing to its antidepressant and neuroprotective effects . Additionally, the compound may act as a free radical scavenger, providing neuroprotection by reducing oxidative stress .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Tetrahydroisoquinoline Derivatives

Compound Name Substituents on Isoquinoline Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol) CAS No. Reference
1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one 4-Methyl Ketone (ethanone) C₁₂H₁₅NO 189.25 Not specified
1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one 6,7-Dimethoxy Ketone (ethanone) C₁₃H₁₇NO₃ 247.28 26163-70-2
1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone None Ketone (ethanone) C₁₁H₁₃NO 175.23 14028-67-2
2-{1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-... 6,7-Dimethoxy, 3,4-dimethoxybenzyl Acetamide, tetrahydroisoquinoline C₂₈H₃₃N₃O₆ 517.58 Not specified

Key Observations :

  • Electronic Modifications : Methoxy groups (e.g., 6,7-dimethoxy in CAS 26163-70-2) enhance electron density and lipophilicity, which may improve membrane permeability in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors Solubility (mg/mL)
This compound 1.98 2 0 ~50 (in DMSO)
1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one 2.45 5 0 ~30 (in DMSO)
1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone 1.62 2 0 ~70 (in DMSO)

Notes:

  • Methoxy groups increase LogP, enhancing lipid solubility but reducing aqueous solubility .
  • The absence of polar substituents in the 4-methyl derivative results in moderate solubility .

Biological Activity

1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H15NO
  • Molecular Weight: 189.25 g/mol
  • CAS Number: 1427266-38-3

Pharmacological Activities

The biological activity of this compound has been explored in various studies. Key areas of investigation include:

1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, tetrahydroisoquinolines have been shown to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antidepressant Activity
Studies have demonstrated that this compound may possess antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

3. Antioxidant Properties
The antioxidant capacity of tetrahydroisoquinolines has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative damage in cellular systems.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Modulation of Neurotransmitter Receptors: The compound may interact with various neurotransmitter receptors (e.g., serotonin receptors), influencing mood and cognitive functions.
  • Inhibition of Oxidative Stress: By enhancing endogenous antioxidant defenses or directly scavenging free radicals, it helps protect cells from oxidative damage.

Case Studies

Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models of neurodegeneration showed that administration of this compound resulted in significant improvements in cognitive function and a reduction in markers of oxidative stress compared to control groups.

Case Study 2: Antidepressant-Like Effects
In a controlled experiment involving mice subjected to chronic stress models, treatment with this compound led to significant reductions in depressive-like behaviors as measured by the forced swim test and sucrose preference test.

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelMechanism
NeuroprotectiveModerateReduces oxidative stress
AntidepressantStrongModulates neurotransmitter systems
AntioxidantStrongScavenges free radicals

Q & A

Q. What are the established synthetic routes for 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via alkylation or condensation reactions. For example:

  • Alkylation of thiols : A method involving 2-bromo-1-(4-chlorophenyl)ethanone and thiol derivatives under nitrogen at 323 K in ethanol yielded structurally related tetrahydroisoquinoline derivatives .
  • Condensation under inert atmosphere : Heating precursors in ethanol under nitrogen optimizes purity by minimizing oxidation side products. Reaction time (e.g., 2–6 hours) and solvent polarity significantly affect yield .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : Resolves bond angles and crystal packing; for example, dihedral angles between aromatic rings in related compounds were determined to assess conformational stability .
  • Spectroscopy : IR confirms ketone (C=O, ~1675 cm⁻¹) and amine (N–H, ~3360 cm⁻¹) groups, while LC-MS provides molecular weight validation (e.g., [M-H]⁻ peaks) .

Q. What are the key physicochemical properties (e.g., solubility, stability) under laboratory conditions?

  • Stability : Storage at 2–8°C in inert atmospheres (e.g., nitrogen) is recommended for similar tetrahydroisoquinoline derivatives to prevent degradation .
  • Solubility : Polar aprotic solvents (e.g., DMSO, chloroform) are preferred based on structural analogs with acetyl and methyl substituents .

Advanced Research Questions

Q. How does the 4-methyl substituent influence bioactivity compared to other analogs?

Structure-activity relationship (SAR) studies suggest that the 4-methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neuroactive compounds. For example:

  • Antitumor activity in tetrahydroisoquinoline derivatives correlates with substituent bulkiness; methyl groups may optimize steric interactions with target receptors .
  • Comparative assays using analogs with hydroxyl, methoxy, or halogen substituents are recommended to quantify potency shifts .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitumor vs. neurotoxic effects)?

  • Standardized assays : Discrepancies may arise from variations in cell lines (e.g., HeLa vs. neuronal cells) or dosage ranges. Replicating studies under uniform conditions (e.g., IC₅₀ measurements) is critical .
  • Mechanistic profiling : Use kinase inhibition assays or transcriptomics to identify primary targets, distinguishing direct effects from secondary toxicity .

Q. What methodological challenges arise in elucidating the compound’s mechanism of action?

  • Target identification : Photoaffinity labeling or pull-down assays with biotinylated analogs can isolate binding proteins .
  • Metabolic stability : Radiolabeled versions (e.g., ¹⁴C-methyl) track metabolic pathways in vivo, addressing discrepancies between in vitro and in vivo data .

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